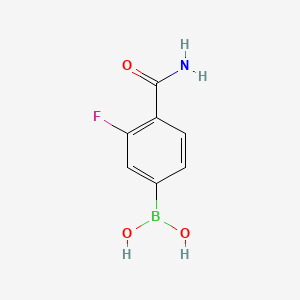

(4-Carbamoyl-3-fluorophenyl)boronic acid

描述

(4-Carbamoyl-3-fluorophenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.945. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4-Carbamoyl-3-fluorophenyl)boronic acid is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various mechanisms of action that make it a valuable tool in drug discovery and development.

- Molecular Formula : CHBFNO

- Molecular Weight : 182.95 g/mol

- CAS Number : 874288-39-8

- Purity : Typically >95% for research applications

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of this compound primarily revolves around its interactions with proteins and enzymes:

- Reversible Inhibition : It acts as a reversible covalent inhibitor by forming bonds with diols present in proteins, which can modulate enzyme activities .

- Enzyme Interactions : The compound can inhibit key enzymes such as proteases and kinases, impacting various biochemical pathways involved in cell signaling and metabolism.

- Cellular Effects : In cancer cells, the inhibition of specific kinases can lead to reduced proliferation and increased apoptosis, suggesting potential therapeutic applications in oncology.

Biochemical Pathways

The compound's activity influences several biochemical pathways:

- Signal Transduction : By inhibiting kinases, it alters phosphorylation states of proteins, affecting gene expression and cellular responses.

- Metabolic Regulation : It interacts with metabolic enzymes, which can lead to changes in metabolite profiles and energy production within cells.

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth through enzyme modulation.

- Biological Studies : Used as a tool for studying protein interactions and enzyme mechanisms due to its boronic acid functionality, which allows it to form reversible covalent bonds with diols .

- Material Science : Its unique properties are being explored for the development of advanced materials and sensors.

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on breast cancer cell lines demonstrated significant reductions in cell viability when treated with this compound. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to increased apoptosis rates.

Case Study 2: Enzyme Inhibition

Research on the inhibition of serine proteases showed that this compound effectively binds to the active site of these enzymes, preventing substrate access. This interaction highlights its potential use in therapeutic applications targeting diseases where protease activity is dysregulated.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Reversible inhibition of proteases and kinases |

| Anticancer Potential | Induces apoptosis and reduces proliferation in cancer cell lines |

| Metabolic Interaction | Modulates metabolic enzyme activity, affecting energy production |

| Research Tool | Valuable for studying protein interactions and enzyme mechanisms |

常见问题

Basic Research Questions

Q. What synthetic routes and purification methods are recommended for preparing (4-Carbamoyl-3-fluorophenyl)boronic acid with high purity?

The compound is typically synthesized via Suzuki-Miyaura coupling using palladium catalysts, where the boronic acid moiety reacts with halogenated precursors. Post-synthesis, purification involves recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) or column chromatography with silica gel. Analytical validation using HPLC (≥95% purity) or LC-MS/MS (for trace impurity detection) is critical .

Q. How should researchers handle and store this compound to prevent degradation or boroxine formation?

Store at 2–8°C under inert gas (argon/nitrogen) to minimize moisture absorption and oxidative deboronation. Use anhydrous solvents (e.g., DMF, THF) during reactions. Degradation can be monitored via FT-IR (loss of B-O stretching at ~1340 cm⁻¹) or NMR (disappearance of boronic acid protons at δ 7.5–8.5 ppm) .

Q. What spectroscopic and computational methods are effective for structural characterization?

- Experimental : ¹¹B NMR (δ ~30 ppm for trigonal boronic acids), ¹H/¹³C NMR (aromatic protons and carbamoyl carbonyl at ~168 ppm), and FT-IR (amide N-H stretch at ~3300 cm⁻¹).

- Computational : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts electronic properties and optimizes geometry. SPARTAN’14 software is widely used for spectral simulation and reactivity analysis .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the electronic properties and diol-binding kinetics of this boronic acid?

Fluorine’s electron-withdrawing effect enhances boronic acid Lewis acidity, accelerating diol binding (e.g., with glucose or fructose). Stopped-flow kinetic studies show kon values correlate with substituent electronegativity: 3-fluoro derivatives exhibit ~2× faster binding than non-fluorinated analogs. Thermodynamic binding affinities (Kd) follow D-fructose > D-glucose due to cis-diol geometry .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

DFT-based Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies boron’s electron deficiency. Transition-state modeling (e.g., for Suzuki couplings) reveals steric effects from the carbamoyl group, which may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Q. How can boroxine formation during mass spectrometry analysis be mitigated?

Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters, preventing dehydration/trimerization. MALDI-TOF with α-cyano-4-hydroxycinnamic acid (CHCA) matrix improves signal stability. For underivatized analysis, use negative-ion ESI-MS to detect [M−H]⁻ ions without interference .

Q. What role does the carbamoyl group play in enzyme inhibition or drug design?

The carbamoyl group mimics peptide bonds, enabling reversible covalent inhibition of serine proteases (e.g., proteasome inhibitors). Molecular docking studies show hydrogen bonding between the carbamoyl NH and enzyme active sites (e.g., β5 subunit of 20S proteasome), with IC50 values in the nanomolar range .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the hydrolytic stability of fluorinated boronic acids?

Discrepancies arise from solvent polarity (e.g., aqueous vs. anhydrous DMSO) and pH. At physiological pH (7.4), 3-fluoro derivatives show 20–30% hydrolysis over 24 hours, while acidic conditions (pH <5) stabilize the boronic acid form. Always validate stability via ¹¹B NMR or HPLC before biological assays .

Q. How can researchers reconcile variations in reported binding constants (Kd) for diol interactions?

Differences stem from assay conditions: fluorescence polarization (FP) vs. isothermal titration calorimetry (ITC). For FP, use 10 mM phosphate buffer (pH 7.4) and 25°C. ITC provides ΔH and ΔS but requires higher sample purity. Normalize data to reference compounds (e.g., 4-fluorophenylboronic acid) for cross-study comparisons .

Q. Methodological Guidance

Q. What protocols optimize Suzuki-Miyaura couplings with sterically hindered substrates?

- Catalyst : Pd(OAc)2 with SPhos ligand (1:2 ratio).

- Base : Cs2CO3 in THF/H2O (3:1) at 80°C.

- Monitoring : Track boronic acid consumption via <sup>19</sup>F NMR (if fluorinated) or LC-MS. Yields >80% are achievable with 24-hour reaction times .

Q. How can researchers validate the absence of genotoxic impurities in drug candidates derived from this compound?

Use LC-MS/MS in MRM mode with a C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water/acetonitrile. Limit of quantification (LOQ) <1 ppm for phenylboronic acid impurities. Confirm via spiked recovery (95–105%) and matrix-matched calibration .

属性

IUPAC Name |

(4-carbamoyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXXEWDYAWOZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660285 | |

| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-39-8 | |

| Record name | B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。